molecular formula C21H14O2 B15377172 3-(Diphenylmethylidene)-2-benzofuran-1(3h)-one CAS No. 1801-25-8

3-(Diphenylmethylidene)-2-benzofuran-1(3h)-one

Cat. No.: B15377172
CAS No.: 1801-25-8
M. Wt: 298.3 g/mol
InChI Key: ONEYAYRWPAYADW-UHFFFAOYSA-N
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Description

3-(Diphenylmethylidene)-2-benzofuran-1(3H)-one is a substituted isobenzofuranone derivative characterized by a fused benzofuranone core and a diphenylmethylidene group at the 3-position. Isobenzofuranones are cyclic ketones with a five-membered lactone ring fused to a benzene ring. These compounds are pivotal intermediates in organic synthesis and medicinal chemistry due to their structural rigidity and diverse biological activities .

Properties

CAS No.

1801-25-8

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

3-benzhydrylidene-2-benzofuran-1-one

InChI

InChI=1S/C21H14O2/c22-21-18-14-8-7-13-17(18)20(23-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

ONEYAYRWPAYADW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

3-(Diphenylmethylidene)-2-benzofuran-1(3H)-one, also known as 3,3-Diphenyl-2-benzofuran-1(3H)-one, is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, particularly focusing on its antioxidant, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C20_{20}H14_{14}O2_2
  • Molecular Weight : 302.32 g/mol

Antioxidant Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antioxidant properties. For instance, a study evaluated several (Z)-3-benzylideneisobenzofuran-1(3H)-ones, revealing that certain derivatives displayed potent antioxidant activity with IC50_{50} values lower than standard antioxidants like ascorbic acid. Specifically, compound 28c showed an IC50_{50} of 6.33 ± 0.08 μg/mL, indicating strong antioxidant potential compared to ascorbic acid (IC50_{50} = 4.57 μg/mL) .

CompoundIC50_{50} (μg/mL)Reference
28a14.38 ± 0.09
28b8.88 ± 0.12
28c6.33 ± 0.08

Antimicrobial Activity

The antimicrobial activity of benzofuran derivatives has also been explored extensively. A study on various benzofuran derivatives indicated that they possess selective action against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. For example, compound 3g exhibited significant inhibition against Pseudomonas aeruginosa and Escherichia coli with a minimum inhibitory concentration (MIC) of 0.21 µM .

CompoundTarget OrganismMIC (µM)Reference
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21

Anticancer Activity

The anticancer potential of benzofuran derivatives has gained attention due to their ability to induce apoptosis in cancer cells. Research indicates that certain compounds can disrupt mitochondrial function and increase reactive oxygen species (ROS) production, leading to cancer cell death. For instance, derivatives such as ACDB and BL-038 have been shown to induce apoptosis in human chondrosarcoma cells through ROS generation and mitochondrial dysfunction .

Case Studies

  • Antiplatelet Activity : A series of studies highlighted the antiplatelet effects of benzofuran derivatives, where specific compounds were found to be more effective than aspirin in inhibiting platelet aggregation .
  • Inhibitory Effects on Tuberculosis : A lead compound identified from a benzofuran series showed promising results against Mycobacterium tuberculosis in murine models, although concerns regarding cardiotoxicity limited further development .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent at the 3-position of the benzofuranone ring significantly influences molecular geometry, electronic distribution, and intermolecular interactions. Key analogues include:

Compound Name Substituent at 3-position Molecular Formula Key Structural Features Reference
(Z)-3-Benzylideneisobenzofuran-1(3H)-one Benzylidene (C6H5CH=) C15H10O2 Planar benzofuranone core; conjugated π-system enhances absorption in UV-Vis spectra .
3-(Phenylsulfanyl)-2-benzofuran-1(3H)-one Phenylsulfanyl (C6H5S-) C14H10O2S Sulfur atom introduces polarity; potential for hydrogen bonding via S atom .
3-Fluoren-9-ylidene-3H-isobenzofuran-1-one Fluorenylidene (C13H9=) C21H12O2 Bulky fluorenyl group increases steric hindrance; planar aromatic system .
3-(3,4-Dimethylanilino)-2-benzofuran-1(3H)-one 3,4-Dimethylanilino (C8H10N-) C16H15NO2 Amino group enables hydrogen bonding; dihedral angle of 89.12° between aromatic rings .
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one Methyl and phenyl groups C15H12O2 Steric bulk from methyl and phenyl groups reduces ring flexibility .

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., sulfanyl in ) increase electrophilicity at the lactone carbonyl, enhancing reactivity in nucleophilic additions. Conjugated systems (e.g., benzylidene in ) redshift UV-Vis absorption.
  • Steric Effects: Bulky substituents (e.g., fluorenylidene in ) hinder molecular packing, reducing crystallinity but improving solubility in non-polar solvents.

Crystallographic and Supramolecular Features

  • Hydrogen Bonding: Amino-substituted derivatives (e.g., 3-(3,4-dimethylanilino)) form C(6) chains via N–H···O interactions, stabilizing crystal lattices .
  • π–π Stacking: Benzofuranone and aromatic substituents (e.g., in ) engage in face-to-face π–π interactions (centroid distances: 3.62–3.79 Å) .
  • C–H···π Interactions : Observed in compounds with methyl or phenyl groups (e.g., 3-methyl-3-phenyl derivative in ).

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